![molecular formula C10H13NO B7975983 (S)-3-Phenoxypyrrolidine](/img/structure/B7975983.png)
(S)-3-Phenoxypyrrolidine
Overview
Description
(S)-3-Phenoxypyrrolidine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Phenoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Phenoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Design and Development
(S)-3-Phenoxypyrrolidine and its derivatives are extensively studied in the field of drug design. For instance, the CHARMM General Force Field (CGenFF) extends to drug-like molecules, covering a range of chemical groups present in biomolecules and drug-like molecules, including heterocyclic scaffolds like pyrrolidine (Vanommeslaeghe et al., 2009). This facilitates simulations on drug-target interactions, enhancing the development of new pharmaceuticals.
Pharmacological Profiles
Certain derivatives of pyrrolidine, such as R-96544, have been shown to possess potent, competitive, and selective activity against 5-HT2A receptors. This suggests potential applications in developing treatments for conditions mediated by these receptors (Ogawa et al., 2002).
Opiate Antagonists
Derivatives of 3-phenylpyrrolidine have been correlated with antagonist properties, particularly in relation to opiate receptors. This highlights their potential role in developing treatments for opioid addiction or overdose (Ahmed et al., 1983).
Metal Complexes and Catalysis
Pyrrolidine-based ligands are utilized in creating metal complexes with specific electronic structures, relevant in catalysis and material science. For example, Fe(III) complexes with bipyrrolidine phenoxide ligands have been studied for their oxidation properties and potential applications in catalysis (Chiang et al., 2014).
Chromatography and Separation Techniques
Poly-N-vinylpyrrolidone, a polymer derived from pyrrolidine, is used as an adsorbent for chromatographic separation of phenolic compounds, demonstrating its utility in analytical chemistry (Clifford, 1974).
Bioactive Metabolites from Marine Fungi
Pyrrolidine derivatives like phenopyrrozin have been isolated from marine fungi, pointing towards their role in natural product chemistry and potential pharmaceutical applications (Park et al., 2006).
properties
IUPAC Name |
(3S)-3-phenoxypyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHPQIQATRHESG-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenoxypyrrolidine | |
CAS RN |
931581-76-9 | |
Record name | (3S)-3-phenoxypyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.